![molecular formula C23H15ClN2O5 B6489959 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 887893-18-7](/img/structure/B6489959.png)
N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes can give clues about its functional groups .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, MS) .Scientific Research Applications
Plant Growth Regulation
- Comparison with IAA : While AB00671582-01 was 32% less active than indole-3-acetic acid (IAA) as a growth promoter, it was 76% more active as a growth inhibitor .
Crystallography and Structural Studies
The title compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid (a close analog of AB00671582-01 ), has been investigated crystallographically. This research contributes to our understanding of related glutaric acid amides .
Anti-HIV Activity
Derivatives of AB00671582-01 were synthesized and screened for anti-HIV activity. These compounds showed promise against both HIV-1 and HIV-2 strains in acutely infected cells .
Antimicrobial Properties
Compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide , a structural relative of AB00671582-01 , exhibited good activity against Gram-positive bacteria. However, they were less active against Gram-negative strains .
Mechanism of Action
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O5/c24-14-6-8-15(9-7-14)25-23(28)21-20(16-3-1-2-4-17(16)31-21)26-22(27)13-5-10-18-19(11-13)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFHMYABUSGSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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